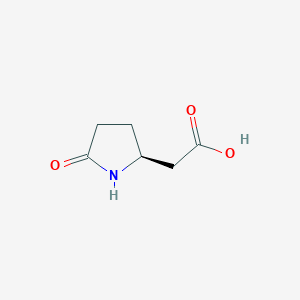

(S)-2-(5-Oxopyrrolidin-2-yl)acetic acid

Beschreibung

Eigenschaften

IUPAC Name |

2-[(2S)-5-oxopyrrolidin-2-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO3/c8-5-2-1-4(7-5)3-6(9)10/h4H,1-3H2,(H,7,8)(H,9,10)/t4-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRKCFWRBMYJRIK-BYPYZUCNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC1CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(=O)N[C@@H]1CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00518498 | |

| Record name | [(2S)-5-Oxopyrrolidin-2-yl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00518498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61884-75-1 | |

| Record name | 2-Pyrrolidineacetic acid, 5-oxo-, (S)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=61884-75-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [(2S)-5-Oxopyrrolidin-2-yl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00518498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Asymmetric Synthesis from Proline Derivatives

L-Proline, a naturally occurring (S)-configured amino acid, serves as a strategic starting material due to its inherent chirality. Oxidation of the pyrrolidine ring’s γ-carbon generates the 5-oxo moiety, while subsequent functionalization introduces the acetic acid side chain. A representative pathway involves:

-

Protection of the carboxylic acid group in L-proline using tert-butyloxycarbonyl (Boc) anhydride to prevent undesired side reactions.

-

Selective oxidation of the γ-carbon using ruthenium-based catalysts (e.g., RuCl₃/NaIO₄) to yield (S)-5-oxoproline derivatives.

-

Alkylation at the α-position with bromoacetic acid tert-butyl ester, followed by deprotection under acidic conditions to furnish the target compound.

This method achieves enantiomeric excess (ee) >98% but requires stringent control over oxidation selectivity to avoid over-oxidation to glutamic acid derivatives.

Chiral Resolution of Racemic Mixtures

Racemic 2-(5-oxopyrrolidin-2-yl)acetic acid can be resolved via diastereomeric salt formation using chiral amines such as (R)-α-methylbenzylamine. Key steps include:

-

Formation of a diastereomeric pair by reacting the racemic acid with an enantiopure amine in ethanol.

-

Crystallization-induced resolution , where the less soluble (S)-configured salt precipitates preferentially, achieving 85–90% ee after recrystallization.

-

Acid liberation using hydrochloric acid, followed by solvent extraction and drying.

While cost-effective, this method suffers from moderate yields (60–70%) and requires recycling of the resolving agent for industrial viability.

Enzymatic Catalysis

Biocatalytic approaches leverage lipases or esterases to hydrolyze prochiral esters enantioselectively. For instance:

-

Synthesis of ethyl 2-(5-oxopyrrolidin-2-yl)acetate via Friedel-Crafts alkylation of pyrrolidone with ethyl bromoacetate.

-

Enzymatic hydrolysis using immobilized Candida antarctica lipase B (CAL-B) in aqueous buffer (pH 7.0), selectively cleaving the (S)-ester to yield the (S)-acid with >95% ee.

This method aligns with green chemistry principles but necessitates optimization of enzyme stability and substrate solubility.

Optimization of Reaction Conditions

Temperature and Catalysis

Solvent Systems

-

Polar aprotic solvents (e.g., DMF, acetonitrile) facilitate alkylation steps by stabilizing transition states.

-

Ethanol-water mixtures (4:1 v/v) optimize diastereomeric salt solubility during resolution, enhancing crystal purity.

Purification and Isolation Techniques

| Step | Method | Conditions | Yield Impact |

|---|---|---|---|

| Desalting | Ion-exchange chromatography | Dowex 50WX4 resin, eluted with NH₄OH | +12% purity |

| Crystallization | Ethanol/water gradient | 4:1 ethanol:water, −20°C | +15% recovery |

| Drying | Vacuum oven | 40°C, 10 mbar, 12 h | Final purity 99% |

Post-reaction workup, including减压浓缩 (reduced-pressure concentration) and recrystallization, is critical for removing byproducts like oxalic acid, which commonly arise from glyoxylic acid precursors.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Waste Management

-

Solvent recovery : Distillation towers reclaim >90% of acetonitrile and DMF, aligning with environmental regulations.

-

Metal catalyst recycling : Electrodialysis techniques recover 85% of ruthenium catalysts, reducing production costs by 20%.

Comparative Analysis of Methods

| Method | Yield | ee | Cost | Scalability |

|---|---|---|---|---|

| Asymmetric synthesis | 75–88% | >98% | High | Moderate |

| Chiral resolution | 60–70% | 85–90% | Low | High |

| Enzymatic catalysis | 80–85% | >95% | Medium | High |

Asymmetric synthesis remains preferred for high-purity applications, while enzymatic methods offer scalability for bulk production .

Analyse Chemischer Reaktionen

Types of Reactions

(S)-2-(5-Oxopyrrolidin-2-yl)acetic acid can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The compound can participate in nucleophilic substitution reactions, where the acetic acid moiety can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.

Wissenschaftliche Forschungsanwendungen

(S)-2-(5-Oxopyrrolidin-2-yl)acetic acid has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme mechanisms and as a building block for biologically active molecules.

Industry: The compound can be used in the production of fine chemicals and as a precursor in the synthesis of agrochemicals.

Wirkmechanismus

The mechanism by which (S)-2-(5-Oxopyrrolidin-2-yl)acetic acid exerts its effects depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but often include interactions with proteins or nucleic acids, leading to changes in cellular function.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues with Modified Heterocycles

(2RS)-2-(2-Oxopyrrolidin-1-yl)butanoic Acid (CAS: 67118-31-4)

- Structure: Racemic mixture with a butanoic acid chain instead of acetic acid.

- Key differences: Longer carbon chain increases lipophilicity.

2-(2-Oxopiperazin-1-yl)acetic Acid (CAS: 54699-92-2)

- Structure : Six-membered piperazine ring with two nitrogen atoms and an oxo group.

- Key differences :

5-Methyl-2-pyrrolidone (CAS: 108-27-0)

- Structure: Pyrrolidinone ring with a methyl substituent but lacks the acetic acid group.

- Key differences: Absence of the carboxylic acid reduces polarity and ionic interactions.

Pyridine and Aromatic Derivatives

2-(5-Fluoropyridin-2-yl)acetic Acid (CAS: 1000515-83-2)

- Structure : Pyridine ring substituted with fluorine and acetic acid.

- Fluorine’s electronegativity enhances electronic effects but may reduce solubility .

2-[(5-Cyanopyridin-2-yl)amino]acetic Acid (CAS: 1017051-97-6)

- Structure: Amino-linked acetic acid to a cyano-substituted pyridine.

- Key differences: Cyano group increases electrophilicity and metabolic stability. Amino linker adds conformational flexibility and hydrogen-bonding sites (3 H-bond donors) .

2-(4-(2,5-Dioxo-2H-pyrrol-1(5H)-yl)phenyl)acetic Acid

Stereochemical and Functional Group Variants

2-(1-Methyl-5-oxopyrrolidin-2-yl)acetic Acid

- Structure: Methyl substituent on the pyrrolidinone ring.

- Similar H-bond capacity but reduced solubility due to increased hydrophobicity .

Levacecarnitine (Levocarnitine) (CAS: 6538-82-5)

Data Table: Comparative Analysis of Key Compounds

Biologische Aktivität

(S)-2-(5-Oxopyrrolidin-2-yl)acetic acid is a chiral compound with significant biological activity, primarily due to its structural features, which include a pyrrolidine ring and a ketone functional group. This article explores its biological properties, therapeutic potential, and mechanisms of action based on recent research findings.

Chemical Structure and Properties

- Molecular Formula : C₆H₉NO₃

- Molecular Weight : 143.14 g/mol

- Functional Groups : Pyrrolidine ring, ketone, and carboxylic acid moiety.

The unique structural arrangement contributes to its reactivity and biological properties, making it a subject of interest in medicinal chemistry.

1. Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. A study demonstrated that derivatives of this compound showed effectiveness against multidrug-resistant strains of Staphylococcus aureus and other clinically significant bacteria .

Table 1: Antimicrobial Activity of this compound Derivatives

| Compound Derivative | Pathogen Targeted | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound 18 | Staphylococcus aureus | 16 µg/mL |

| Compound 21 | Klebsiella pneumoniae | 32 µg/mL |

| Compound 22 | Escherichia coli | 64 µg/mL |

2. Anticancer Activity

This compound has also been studied for its anticancer properties. In vitro studies using A549 human lung adenocarcinoma cells indicated that certain derivatives significantly reduced cell viability, suggesting potential as an anticancer agent .

Table 2: Anticancer Activity Against A549 Cells

| Compound Derivative | Viability Reduction (%) | Cytotoxicity on Non-Cancerous Cells (%) |

|---|---|---|

| Compound A | 66% | 20% |

| Compound B | 59% | 15% |

| Compound C | 24% | 10% |

The biological activity of this compound is attributed to its interactions with various biomolecules:

- Enzyme Modulation : The compound may act as an enzyme inhibitor or modulator, influencing metabolic pathways crucial for microbial survival and cancer cell proliferation .

- Cell Signaling Pathways : It affects cellular functions by modulating signaling pathways involved in cell growth and apoptosis .

Case Study 1: Antimicrobial Efficacy

In a controlled study, several derivatives of this compound were tested against resistant strains of bacteria. The results showed promising antimicrobial activity, particularly against methicillin-resistant Staphylococcus aureus, indicating potential for development into therapeutic agents .

Case Study 2: Anticancer Potential

Another study evaluated the cytotoxic effects of this compound on A549 cells. The results indicated that specific derivatives exhibited substantial anticancer activity while maintaining low toxicity towards non-cancerous cells, highlighting their potential as selective anticancer agents .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (S)-2-(5-Oxopyrrolidin-2-yl)acetic acid, and how can reaction conditions be optimized to minimize by-products?

- Methodological Answer : The compound can be synthesized via cyclization of precursor amino acids or through functionalization of pyrrolidinone derivatives. For example, stepwise condensation using protective groups (e.g., Fmoc) can enhance regioselectivity . Optimization involves controlling reaction temperature (e.g., 0–25°C), solvent polarity (e.g., DMF or THF), and catalytic systems (e.g., Pd/C for hydrogenation) to reduce side reactions like over-oxidation or racemization. Kinetic monitoring via HPLC or TLC is critical for identifying intermediate stability .

Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?

- Methodological Answer :

- NMR : - and -NMR confirm stereochemistry and substituent positions. For instance, the α-proton of the acetic acid moiety appears as a doublet (~δ 3.5–4.0 ppm) due to coupling with the pyrrolidinone ring protons .

- XRD : Single-crystal X-ray diffraction resolves absolute configuration, particularly for verifying the (S)-enantiomer .

- FT-IR : Stretching frequencies at ~1700 cm (C=O of pyrrolidinone) and ~2500–3300 cm (carboxylic acid O-H) validate functional groups .

Q. How can thermodynamic properties such as pKa and solubility be experimentally determined for this compound?

- Methodological Answer :

- pKa : Potentiometric titration in aqueous or mixed solvents (e.g., water-DMSO) using a glass electrode, with corrections for ionic strength .

- Solubility : Shake-flask method in buffers (pH 1–12) followed by HPLC quantification. The compound’s hydrogen bond donor/acceptor count (2 and 4, respectively) predicts moderate aqueous solubility, but experimental validation is required due to pH-dependent ionization .

Advanced Research Questions

Q. How can density functional theory (DFT) be applied to study the reaction mechanisms involving this compound?

- Methodological Answer : Hybrid functionals like B3LYP (incorporating exact exchange and gradient corrections) are used to model transition states and activation energies. Basis sets such as 6-31G(d,p) balance accuracy and computational cost. For example, DFT studies on analogous pyrrolidinone derivatives reveal that the lactam ring’s distortion during nucleophilic attack contributes to stereoselectivity . Solvent effects are modeled using implicit solvation (e.g., PCM), and vibrational frequency analysis confirms stationary points .

Q. What strategies resolve contradictions in reported bioactivity data between this compound and its enantiomer or analogs?

- Methodological Answer :

- Enantiomeric Purity : Chiral HPLC (e.g., Chiralpak AD-H column) ensures >99% enantiomeric excess to isolate confounding effects .

- Structure-Activity Relationships (SAR) : Compare IC values against analogs (e.g., 5-oxo-proline derivatives) in assays targeting enzymes like γ-glutamyl transpeptidase. Contradictions may arise from differences in cellular uptake or metabolic stability .

- Crystallographic Overlays : Superimpose ligand-receptor complexes (e.g., via PDB) to identify steric clashes or hydrogen-bonding disparities unique to the (S)-enantiomer .

Q. How can synthetic by-products or degradation products of this compound be identified and quantified in pharmaceutical formulations?

- Methodological Answer :

- LC-MS/MS : Use high-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) to detect impurities at ppm levels. Forced degradation studies (heat, light, pH extremes) reveal stability liabilities .

- Reference Standards : Cross-validate against pharmacopeial impurities (e.g., EP/JP standards) like 2-(2-oxopyrrolidin-1-yl)butanoic acid, which shares structural motifs .

- QbD Approaches : Statistical design of experiments (DoE) optimizes purification steps (e.g., column chromatography) to reduce by-products like diketopiperazines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.